

O-(3-Chlorophenyl)hydroxylamine Hydrochloride: Discovery, Synthesis, and Mechanistic Applications

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Compound of Interest

Compound Name: O-(3-Chlorophenyl)hydroxylamine hydrochloride
Cat. No.: B13692146

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Executive Summary

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a highly versatile, bench-stable O-arylhydroxylamine salt that has evolved from an agrochemical curiosity into a foundational building block in modern synthetic organic chemistry and drug discovery. Characterized by its reactive N-O bond, this compound serves as a critical electrophilic amination reagent, a precursor for complex heterocycles via sigmatropic rearrangements, and a core scaffold in the development of oncological imaging tracers. This technical guide explores its historical discovery, details a self-validating synthetic protocol, and dissects its mechanistic roles in contemporary chemical applications.

Physicochemical Profiling & Identification

Accurate identification and handling of **O-(3-Chlorophenyl)hydroxylamine hydrochloride** require strict adherence to its physicochemical parameters. The free base is highly susceptible to oxidation and N-O bond homolysis; thus, it is exclusively handled and commercialized as the hydrochloride salt[1].

Property	Specification
Chemical Name	O-(3-Chlorophenyl)hydroxylamine hydrochloride
CAS Number	4107-36-2[1]
Molecular Formula	C ₆ H ₆ ClNO · HCl (or C ₆ H ₇ Cl ₂ NO)
Molecular Weight	180.03 g/mol [1]
Appearance	White to off-white crystalline powder
Melting Point	128 °C – 130 °C[2]
Storage Conditions	Inert atmosphere (Argon/Nitrogen), 2°C – 8°C[3]

Historical Context: From Agrochemistry to Synthetic Utility

The formal exploration of **O-(3-Chlorophenyl)hydroxylamine hydrochloride** began in the early 1980s, driven by agrochemical research. It was prominently featured in a 1983 patent by the French pharmaceutical company Roussel Uclaf (EP0119892A1)[4].

Initially, researchers discovered that specific hydroxylamine derivatives acted as potent plant growth factors. The core mechanism of action involved the compound's ability to artificially diminish the oxygen-induced inhibition of photosynthesis (photorespiration) in C₃ plants such as soybeans, wheat, and barley[4]. By modulating the physiological state of the chloroplasts, the application of **O-(3-Chlorophenyl)hydroxylamine hydrochloride** led to a measurable increase in crop biomass and yield.

While its use as a commercial fertilizer additive eventually waned, the unique reactivity of the O-arylhydroxylamine pharmacophore caught the attention of synthetic chemists, leading to its modern resurgence as a linchpin in heterocyclic synthesis.

Modern Synthetic Methodologies

The synthesis of **O-(3-Chlorophenyl)hydroxylamine hydrochloride** requires precise control over the fragile N-O bond. The most reliable, high-yielding pathway is the Mitsunobu-

hydrazinolysis route. As an Application Scientist, it is critical to understand the causality behind each reagent choice to ensure a self-validating workflow.

Step-by-Step Protocol: The Mitsunobu-Hydrazinolysis Route

Step 1: Mitsunobu Coupling

- **Procedure:** To a stirred solution of 3-chlorophenol (1.0 equiv), N-hydroxyphthalimide (NHPI) (1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature.
- **Causality:** NHPI acts as the ambident oxygen nucleophile. DIAD is strictly selected over diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state, which prevents explosive thermal degradation while maintaining the requisite electrophilicity of the betaine intermediate. The reaction drives the dehydration to yield the protected N-(3-chlorophenoxy)phthalimide.

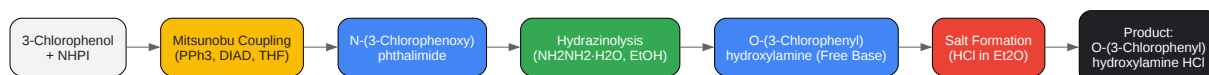
Step 2: Deprotection via Hydrazinolysis

- **Procedure:** The isolated phthalimide intermediate is dissolved in ethanol, treated with hydrazine hydrate (NH₂NH₂·H₂O) (1.5 equiv), and refluxed for 2 hours. The resulting white precipitate is filtered off.
- **Causality:** The N-O bond is highly sensitive to standard acidic or basic hydrolysis. Hydrazine hydrate acts via the Ing-Manske mechanism, selectively attacking the phthalimide carbonyls to form a highly stable, insoluble phthalhydrazide byproduct. This safely liberates the free O-(3-chlorophenyl)hydroxylamine into the filtrate without cleaving the N-O bond.

Step 3: Hydrochloride Salt Formation

- **Procedure:** The filtrate is concentrated, extracted into diethyl ether, dried over anhydrous Na₂SO₄, and cooled to 0 °C. Anhydrous HCl gas (or a 4M HCl in dioxane solution) is introduced until precipitation ceases. The solid is filtered and dried under a vacuum.

- Causality: Free O-arylhydroxylamines undergo rapid spontaneous N-O bond homolysis and oxidation in ambient air. Immediate trapping with anhydrous HCl protonates the amine, drastically increasing the oxidative stability and yielding the bench-stable crystalline hydrochloride salt[1].



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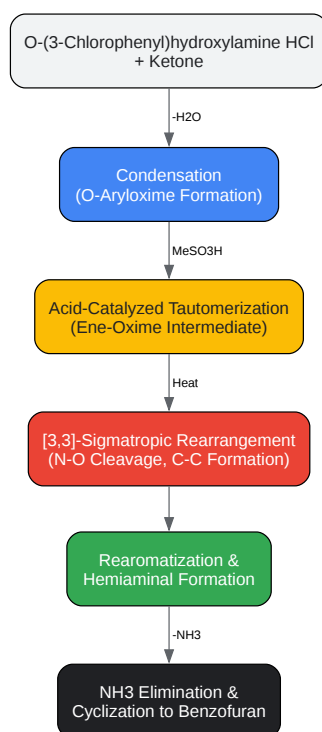
Mitsunobu-mediated synthesis of O-(3-Chlorophenyl)hydroxylamine HCl.

Mechanistic Applications in Organic Synthesis & Pharmacology

Benzofuran Synthesis via [3,3]-Sigmatropic Rearrangement

The transformation of O-arylhydroxylamines into benzofurans represents a profound synthetic leap. As elucidated by Tomkinson and colleagues (Synlett, 2009), treating **O-(3-Chlorophenyl)hydroxylamine hydrochloride** with a ketone in the presence of methanesulfonic acid bypasses the need for isolated oxime intermediates[5].

Mechanistic Causality: The reaction proceeds via an initial condensation to form an O-aryloxime, followed by acid-catalyzed tautomerization to an ene-oxime. The thermodynamic driving force is a [3,3]-sigmatropic rearrangement—mechanistically analogous to the Fischer indole synthesis. The inherently weak N-O bond is cleaved to forge a robust C-C bond. Subsequent rearomatization and the elimination of ammonia (NH₃) yield the highly substituted benzofuran core[5].



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Mechanism of [3,3]-sigmatropic rearrangement yielding benzofurans.

Oncology: Kynurenine Pathway Inhibition & PET Tracers

In modern oncology, the kynurenine pathway (KP) is a primary mechanism by which tumors degrade tryptophan to evade immune surveillance. Enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are critical immunotherapeutic targets.

Derivatives synthesized from the O-(3-chlorophenyl)hydroxylamine scaffold have emerged as potent dual IDO1/TDO inhibitors[6]. Furthermore, this specific structural motif is actively utilized in the pre-clinical development of ¹⁸F-PET and ^{99m}Tc-SPECT imaging tracers. By radiolabeling these O-arylhydroxylamine pharmacophores, researchers can non-invasively map KP activation in vivo, allowing for the precise assessment of cancer immunotherapy responses[6].

References

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- National Documentation Centre (EKT). "Targeting the kynurenine pathway for tumour detection and characterization by PET and SPECT". [\[Link\]](#)

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